WAY-100635 maleate

Description

Properties

IUPAC Name |

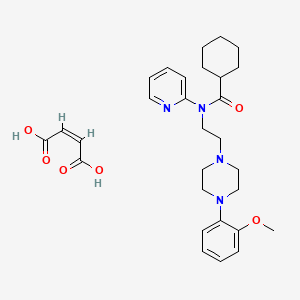

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAHNVCEFUYOV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474703 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634908-75-1 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WAY-100635 Maleate: An In-depth Technical Guide to a Potent and Selective 5-HT1A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a highly potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. It is widely recognized as a "silent" antagonist, signifying its lack of intrinsic agonist activity. This property, combined with its high affinity and selectivity, has established WAY-100635 as an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the 5-HT1A receptor. Furthermore, its tritiated form, [³H]WAY-100635, serves as a gold-standard radioligand for in vitro and in vivo receptor binding studies. This guide provides a comprehensive overview of WAY-100635, focusing on its pharmacological properties, experimental applications, and the underlying methodologies.

Pharmacological Profile

WAY-100635 is a phenylpiperazine derivative that demonstrates sub-nanomolar affinity for the 5-HT1A receptor. Its selectivity is a key feature, showing over 100-fold greater affinity for the 5-HT1A receptor compared to a wide range of other central nervous system receptors, including other serotonin subtypes, dopamine, and adrenergic receptors. While primarily a 5-HT1A antagonist, it's noteworthy that some studies have reported agonist activity at the dopamine D4 receptor, a factor to consider in experimental design.

Quantitative Data Summary

The following tables summarize the key quantitative data for WAY-100635, providing a comparative overview of its binding affinity and functional antagonist potency.

Table 1: Receptor Binding Affinity of WAY-100635

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC₅₀ | 1.35 nM | Rat Hippocampus | [³H]8-OH-DPAT | |

| IC₅₀ | 0.91 nM | - | - | |

| IC₅₀ | 2.2 nM | Rat 5-HT1A Receptors | - | |

| pIC₅₀ | 8.87 | Rat Hippocampal Membranes | [³H]8-OH-DPAT | |

| pIC₅₀ | 8.9 | 5-HT1A Receptors | - | |

| Kᵢ | 0.39 nM | - | - | |

| Kᵢ | 0.84 nM | Rat 5-HT1A Receptors | - | |

| pKᵢ | 9.51 | Human 5-HT1A Receptors | - | |

| Kₔ | 87 ± 4 pM | Rat Hippocampal Membranes | [³H]WAY-100635 | |

| Kₔ | 0.10 nM | Rat Brain Membranes | [³H]WAY-100635 | |

| Kₔ | 1.1 nM | Human Hippocampus | [³H]WAY-100635 |

Table 2: Functional Antagonist Activity of WAY-100635

| Parameter | Value | Assay/Model | Agonist | Reference |

| Apparent pA₂ | 9.71 | Isolated Guinea-Pig Ileum | 5-Carboxamidotryptamine | |

| ID₅₀ | 0.01 mg/kg s.c. | 8-OH-DPAT-induced Behavioral Syndrome (Guinea-pig) | 8-OH-DPAT | |

| ID₅₀ | 0.01 mg/kg s.c. | 8-OH-DPAT-induced Hypothermia (Mouse & Rat) | 8-OH-DPAT | |

| Minimum Effective Dose | 0.003 mg/kg s.c. | 8-OH-DPAT-induced Behavioral Syndrome (Rat) | 8-OH-DPAT |

Table 3: Selectivity Profile of WAY-100635

| Receptor | Binding Affinity (Kᵢ or IC₅₀) | Selectivity (fold vs. 5-HT1A) | Reference |

| 5-HT1A | 0.39 - 2.2 nM | - | |

| Dopamine D₄ | 16 nM (Kᵢ), 3.3 nM (affinity) | ~8-40 | |

| Dopamine D₂L | 940 nM | >1000 | |

| Dopamine D₃ | 370 nM | >100 | |

| α₁-adrenergic | pIC₅₀ = 6.6 | ~200 | |

| Other CNS Receptors | - | >100 |

Mechanism of Action and Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the 5-HT1A receptor inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal firing. WAY-100635 acts by competitively binding to the 5-HT1A receptor, thereby preventing the binding of serotonin or other agonists and blocking these downstream signaling events.

Caption: 5-HT1A receptor signaling and antagonism by WAY-100635.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize WAY-100635.

Radioligand Binding Assay

This assay measures the affinity of WAY-100635 for the 5-HT1A receptor by quantifying its ability to compete with a radiolabeled ligand.

Objective: To determine the IC₅₀ and Kᵢ of WAY-100635 at the 5-HT1A receptor.

Materials:

-

Rat hippocampal tissue or cells expressing 5-HT1A receptors.

-

[³H]8-OH-DPAT (agonist radioligand) or [³H]WAY-100635 (antagonist radioligand).

-

WAY-100635 maleate.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

Homogenizer.

-

Centrifuge.

-

Filtration manifold.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in 20 volumes of cold lysis buffer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in order:

-

Binding buffer.

-

A range of concentrations of WAY-100635 (unlabeled competitor).

-

A fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT at its Kₔ concentration).

-

Membrane preparation (typically 50-120 µg of protein).

-

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of WAY-100635.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor. As a silent antagonist, WAY-100635 is expected to block agonist-stimulated [³⁵S]GTPγS binding without stimulating it on its own.

Objective: To confirm the antagonist nature of WAY-100635 by its ability to inhibit agonist-induced G-protein activation.

Materials:

-

Membrane preparation (as in the radioligand binding assay).

-

[³⁵S]GTPγS.

-

A 5-HT1A agonist (e.g., 8-OH-DPAT).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (to ensure binding is agonist-dependent).

-

Other materials as for the radioligand binding assay.

Procedure:

-

Pre-incubation:

-

Pre-incubate the membranes with WAY-100635 and/or the 5-HT1A agonist in the assay buffer containing GDP for a set period (e.g., 15-30 minutes) at 30°C.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding [³⁵S]GTPγS to the mixture.

-

-

Incubation:

-

Incubate for a specific time (e.g., 60 minutes) at 30°C with gentle agitation.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration, as described for the radioligand binding assay.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Basal binding is measured in the absence of any agonist.

-

Agonist-stimulated binding is measured in the presence of the agonist.

-

To test for antagonist activity, measure the ability of increasing concentrations of WAY-100635 to inhibit the agonist-stimulated binding.

-

Plot the results and determine the IC₅₀ of WAY-100635 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

In Vitro Electrophysiology

This technique directly assesses the functional consequences of 5-HT1A receptor modulation on neuronal activity.

Objective: To demonstrate that WAY-100635 blocks the inhibitory effects of 5-HT1A agonists on neuronal firing.

Materials:

-

Brain slices containing 5-HT1A receptors (e.g., from the dorsal raphe nucleus or hippocampus).

-

Artificial cerebrospinal fluid (aCSF).

-

Recording electrodes.

-

Electrophysiology rig (amplifier, digitizer, etc.).

-

A 5-HT1A agonist (e.g., 8-OH-DPAT or 5-CT).

-

This compound.

Procedure:

-

Slice Preparation:

-

Prepare acute brain slices from the region of interest.

-

Maintain slices in oxygenated aCSF.

-

-

Recording:

-

Using whole-cell patch-clamp or extracellular single-unit recording, establish a stable baseline recording of neuronal activity.

-

Bath-apply the 5-HT1A agonist and record the resulting inhibition of neuronal firing or hyperpolarization of the membrane potential.

-

-

Antagonist Application:

-

After washing out the agonist, pre-incubate the slice with WAY-100635 for a period.

-

Re-apply the agonist in the continued presence of WAY-100635.

-

-

Data Analysis:

-

Compare the effect of the agonist on neuronal activity in the absence and presence of WAY-100635.

-

A potent antagonist like WAY-100635 will dose-dependently block the agonist-induced inhibition of neuronal firing.

-

Behavioral Pharmacology

In vivo studies are essential to understand the physiological effects of WAY-100635. A common model is the antagonism of agonist-induced behaviors.

Objective: To determine the in vivo potency of WAY-100635 by its ability to block a behavioral response induced by a 5-HT1A agonist.

Model: 8-OH-DPAT-induced "5-HT syndrome" in rats. This syndrome includes behaviors like flat body posture, forepaw treading, and head weaving.

Materials:

-

Male rats.

-

8-OH-DPAT.

-

This compound.

-

Vehicle (e.g., saline).

-

Observation cages.

-

Behavioral scoring system.

Procedure:

-

Acclimation:

-

Acclimate the animals to the testing environment.

-

-

Drug Administration:

-

Administer different doses of WAY-100635 (or vehicle) via subcutaneous (s.c.) injection.

-

After a pre-treatment period (e.g., 30 minutes), administer a fixed dose of 8-OH-DPAT.

-

-

Behavioral Observation:

-

Observe the animals for a set period (e.g., 30-60 minutes) and score the intensity of the 5-HT syndrome behaviors.

-

-

Data Analysis:

-

Compare the behavioral scores of animals treated with 8-OH-DPAT alone versus those pre-treated with WAY-100635.

-

Calculate the dose of WAY-100635 required to reduce the behavioral score by 50% (ID₅₀).

-

Conclusion

This compound is a cornerstone pharmacological tool for the study of the 5-HT1A receptor. Its high potency, selectivity, and silent antagonist profile make it an ideal compound for dissecting the receptor's role in health and disease. The detailed protocols provided in this guide offer a framework for its application in a variety of experimental contexts, from in vitro binding assays to in vivo behavioral studies. A thorough understanding of its pharmacological properties and the appropriate experimental methodologies is essential for generating robust and reliable data in the field of neuroscience and drug development.

The Dual Identity of WAY-100635: An In-Depth Technical Guide to its Dopamine D4 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, a compound historically celebrated for its potent and selective antagonist activity at the serotonin 5-HT1A receptor, has a well-established second identity as a potent agonist at the dopamine D4 receptor.[1][2] This dual pharmacology necessitates a careful re-evaluation of previous research that assumed its singular action on the serotonergic system and opens new avenues for its application in neuroscience research and drug development. This technical guide provides a comprehensive overview of the dopamine D4 receptor agonist activity of WAY-100635, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Pharmacological Data

The agonist activity of WAY-100635 at the dopamine D4 receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.

Table 1: Binding Affinity of WAY-100635 at Dopamine Receptors

| Receptor Subtype | Ligand | Preparation | Assay Type | Ki (nM) | Kd (nM) | Reference |

| Dopamine D4.2 | [3H]WAY-100635 | HEK-293 cell membranes | Saturation Binding | - | 2.4 | [1][3] |

| Dopamine D4.4 | WAY-100635 | HEK-293 cell membranes | Radioligand Binding | 3.3 ± 0.6 | - | [1][4] |

| Dopamine D2L | WAY-100635 | HEK-293 cell membranes | Radioligand Binding | 420 ± 11 | - | [1][4] |

| Dopamine D3 | WAY-100635 | - | Radioligand Binding | 370 | - | [1][3] |

Table 2: Functional Agonist Activity of WAY-100635 at the Dopamine D4 Receptor

| Cell Line | Receptor Subtype | Assay Type | Parameter | Value (nM) | Efficacy | Reference |

| HEK-D4.4 | Dopamine D4.4 | Functional Assay | EC50 | 9.7 ± 2.2 | Full Agonist | [1][3] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying WAY-100635's action at the D4 receptor and the methods used to characterize it, the following diagrams illustrate the key signaling pathway and experimental workflows.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, such as with WAY-100635, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs).

References

WAY-100635: A Comprehensive Technical Guide on its Discovery, Synthesis, and Pharmacological Profile

Abstract

WAY-100635, or N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a pivotal research tool in neuropharmacology. Initially lauded as the first potent, selective, and silent antagonist of the serotonin 1A (5-HT1A) receptor, its discovery was a significant milestone for the study of the serotonergic system. Subsequent research, however, unveiled a more complex pharmacological profile, most notably its potent agonist activity at the dopamine D4 receptor. This guide provides an in-depth technical overview of the discovery, synthesis, and multifaceted pharmacology of WAY-100635, intended for researchers, scientists, and professionals in drug development.

Discovery and History

WAY-100635 emerged from a drug discovery program at Wyeth Research aimed at developing a highly selective antagonist for the 5-HT1A receptor. At the time, the field was in need of a "silent" antagonist—a compound that binds to the receptor without eliciting any intrinsic activity, thereby acting as a true neutral blocker. This was in contrast to the partial agonists that were often used as functional antagonists. The seminal paper by Forster and colleagues in 1995 characterized WAY-100635 as such a compound, demonstrating its high affinity and selectivity for the 5-HT1A receptor with no demonstrable agonist effects.[1] This discovery provided the scientific community with an invaluable tool to probe the physiological and pathological roles of the 5-HT1A receptor.

A significant later development in the history of WAY-100635 was the discovery of its potent agonist activity at the dopamine D4 receptor, as reported by Chemel and colleagues in 2006.[2] This finding necessitated a re-evaluation of previous studies that had assumed the absolute selectivity of WAY-100635 for the 5-HT1A receptor and highlighted the compound's polypharmacology.

Chemical Synthesis

The synthesis of WAY-100635 involves the acylation of a key amine precursor with cyclohexanecarbonyl chloride. While the original synthesis of the non-radiolabeled compound is not extensively detailed in a single publication, the synthesis of its radiolabeled analogs for positron emission tomography (PET) studies provides a clear blueprint for the final step. The general synthetic route is as follows:

Precursor Synthesis: The synthesis of the precursor, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)amine (often referred to as WAY-100634 in its des-cyclohexanecarbonyl form), is a multi-step process that is not detailed in the primary pharmacological papers.

Final Acylation Step: The final step involves the reaction of the amine precursor with cyclohexanecarbonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).

Pharmacological Profile

WAY-100635 is characterized by a high affinity for the 5-HT1A receptor and, as later discovered, the dopamine D4 receptor. Its pharmacological profile is summarized in the tables below.

Binding Affinity Data

The following tables present the binding affinities of WAY-100635 for various neurotransmitter receptors.

Table 1: Binding Affinity of WAY-100635 for 5-HT1A and Dopamine Receptors

| Receptor | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| 5-HT1A | Rat | Hippocampal Membranes | [3H]8-OH-DPAT | IC50 | 1.35 | [3] |

| 5-HT1A | Rat | Hippocampal Membranes | [3H]8-OH-DPAT | pIC50 | 8.87 | [1] |

| 5-HT1A | Human | Recombinant (CHO cells) | [3H]WAY-100635 | Kd | 0.32 | |

| Dopamine D2L | Human | Recombinant (HEK cells) | Ki | 940 | [2] | |

| Dopamine D3 | Human | Recombinant (HEK cells) | Ki | 370 | [2] | |

| Dopamine D4.2 | Human | Recombinant (HEK cells) | Ki | 16 | [2] | |

| Dopamine D4.2 | Human | Recombinant (HEK cells) | [3H]WAY-100635 | Kd | 2.4 | [2] |

| Dopamine D4.4 | Human | Recombinant (HEK cells) | Ki | 3.3 | [2] |

Table 2: Selectivity Profile of WAY-100635

| Receptor Subtype | Binding Affinity (pIC50 or pKi) | Selectivity Ratio (vs. 5-HT1A) |

| 5-HT1A | 8.87 | - |

| 5-HT1B | < 6.0 | > 100-fold |

| 5-HT1D | < 6.0 | > 100-fold |

| 5-HT2A | < 6.0 | > 100-fold |

| 5-HT2C | < 6.0 | > 100-fold |

| α1-Adrenergic | 6.6 | ~186-fold |

| α2-Adrenergic | < 6.0 | > 100-fold |

| Dopamine D1 | < 6.0 | > 100-fold |

| Dopamine D2 | < 6.0 | > 100-fold |

Data compiled from Forster et al., 1995.

Functional Activity

WAY-100635 was initially characterized as a "silent" antagonist at the 5-HT1A receptor, meaning it has no intrinsic efficacy. However, it acts as a potent full agonist at the dopamine D4 receptor.

Table 3: Functional Activity of WAY-100635

| Receptor | Assay | Effect | Potency (EC50 or pA2) | Reference |

| 5-HT1A | Guinea-pig ileum contraction (antagonism of 5-CT) | Antagonist | 9.71 (pA2) | [1] |

| 5-HT1A | Dorsal raphe neuronal firing (antagonism of 8-OH-DPAT) | Antagonist | - | [1] |

| Dopamine D4.4 | [35S]GTPγS binding in HEK cells | Agonist | 9.7 nM (EC50) | [2] |

Key Experimental Protocols

Radioligand Binding Assays

Objective: To determine the affinity and selectivity of WAY-100635 for various receptors.

General Protocol (based on Forster et al., 1995):

-

Tissue Preparation: Rat hippocampal membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

-

Incubation: A specific concentration of the radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of WAY-100635.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Electrophysiology

Objective: To assess the functional antagonist activity of WAY-100635 at presynaptic 5-HT1A autoreceptors.

General Protocol (based on Forster et al., 1995):

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the firing of serotonin neurons.

-

Drug Administration: The 5-HT1A agonist 8-OH-DPAT is administered to inhibit neuronal firing. Subsequently, WAY-100635 is administered to determine its ability to reverse this inhibition.

-

Data Recording and Analysis: The firing rate of the neurons is recorded and analyzed to determine the effect of the drugs.

Behavioral Models

Objective: To evaluate the in vivo functional antagonist activity of WAY-100635.

8-OH-DPAT-Induced Behavioral Syndrome (based on Forster et al., 1995):

-

Animal Pre-treatment: Rats or guinea pigs are pre-treated with various doses of WAY-100635.

-

Agonist Challenge: A standard dose of the 5-HT1A agonist 8-OH-DPAT is administered.

-

Behavioral Observation: The animals are observed for characteristic behaviors such as forepaw treading, flat body posture, and head weaving.

-

Scoring and Analysis: The intensity of the behavioral syndrome is scored, and the dose of WAY-100635 that produces a 50% reduction in the syndrome (ID50) is calculated.

Signaling Pathways

WAY-100635's interaction with the 5-HT1A and D4 receptors has distinct downstream consequences.

5-HT1A Receptor Signaling

As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor but does not initiate the intracellular signaling cascade. 5-HT1A receptors are Gi/Go-protein coupled receptors, and their activation by an agonist like serotonin or 8-OH-DPAT leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. WAY-100635 blocks these effects by preventing agonist binding.

Dopamine D4 Receptor Signaling

In contrast to its action at the 5-HT1A receptor, WAY-100635 is a full agonist at the dopamine D4 receptor. D4 receptors are also coupled to Gi/Go proteins. Therefore, binding of WAY-100635 to the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Conclusion

WAY-100635 remains a cornerstone in the study of serotonergic and dopaminergic neurotransmission. Its journey from being celebrated as a highly selective "silent" 5-HT1A antagonist to the recognition of its potent D4 agonism underscores the complexities of pharmacology and the importance of thorough characterization of chemical probes. This guide has provided a detailed technical overview of its discovery, synthesis, and dual pharmacological nature, offering a valuable resource for researchers utilizing this important compound. The continued study of WAY-100635 and its analogs will undoubtedly continue to yield valuable insights into the intricate workings of the central nervous system.

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635 maleate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

WAY-100635 maleate is a potent and selective research chemical widely utilized in neuroscience and pharmacology. It is systematically known as N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate. The compound is a salt formed between the free base, WAY-100635, and maleic acid.

The core structure consists of a cyclohexanecarboxamide moiety linked to a pyridinyl group and an ethylpiperazine chain, which in turn is substituted with a methoxyphenyl group. This specific arrangement of functional groups is crucial for its biological activity.

Chemical Structure

Below is the two-dimensional chemical structure of this compound:

(A 2D chemical structure image would be placed here in a full report)

Caption: 2D Chemical Structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| IUPAC Name | (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | [1] |

| Molecular Formula | C25H34N4O2.C4H4O4 | |

| Molecular Weight | 538.64 g/mol | |

| CAS Number | 1092679-51-0 | |

| Appearance | Off-white to white solid/powder | [2] |

| Purity | ≥97% (HPLC) | |

| Melting Point | Not explicitly stated in search results | |

| Solubility | Water: up to 50 mM | [3] |

| Storage | Desiccate at room temperature or 2-8°C; -20°C for long-term stability | [4] |

| SMILES | O=C(C4CCCCC4)N(C3=NC=CC=C3)CCN(CC2)CCN2C1=C(OC)C=CC=C1.O=C(\C=C/C(O)=O)O | |

| InChI Key | XIGAHNVCEFUYOV-BTJKTKAUSA-N |

Pharmacological Profile

WAY-100635 is a highly potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[3][5] It is often referred to as a "silent" antagonist because it displays low intrinsic activity, meaning it does not produce a biological response on its own but effectively blocks the receptor from being activated by agonists.[4]

Primary Target: 5-HT1A Receptor

The primary pharmacological action of WAY-100635 is its high-affinity binding to the 5-HT1A receptor. This selectivity is a key feature, with studies showing over 100-fold greater affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other major neurotransmitter receptors.[3] This high selectivity makes it an invaluable tool for isolating and studying the specific roles of the 5-HT1A receptor in various physiological and pathological processes.

Secondary Target: Dopamine D4 Receptor

Subsequent research has revealed that WAY-100635 also acts as a potent full agonist at the dopamine D4 receptor.[6] This dual activity is a critical consideration for researchers, as it may influence the interpretation of experimental results previously attributed solely to 5-HT1A receptor antagonism.

Binding Affinity and Potency

The following table summarizes the binding affinity and potency of WAY-100635 at its primary and secondary targets.

| Receptor | Parameter | Value | Reference |

| 5-HT1A (rat) | IC50 | 2.2 nM | |

| Ki | 0.84 nM | ||

| 5-HT1A | IC50 | 0.91 nM | [5] |

| Ki | 0.39 nM | [5] | |

| Dopamine D4 | Kd | 2.4 nM | [4] |

| EC50 | 9.7 nM | [5] | |

| α1-adrenergic | pIC50 | 6.6 | [5] |

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols can vary between laboratories, the following sections outline general methodologies for key experiments involving WAY-100635.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of WAY-100635 for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Homogenize rat hippocampal tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membranes containing the 5-HT1A receptors.

-

Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled 5-HT1A receptor agonist or antagonist (e.g., [3H]8-OH-DPAT) and varying concentrations of WAY-100635.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of WAY-100635 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

A similar protocol can be adapted to determine the binding affinity for the dopamine D4 receptor using a D4-selective radioligand.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of neurotransmitter levels in the brains of living animals.

Objective: To assess the effect of WAY-100635 on extracellular serotonin levels in a specific brain region (e.g., the hippocampus).

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.

-

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of WAY-100635.

-

Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Compare the serotonin levels before and after drug administration to determine the effect of WAY-100635.

Signaling Pathways and Logical Relationships

To visualize the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

WAY-100635 Interaction with 5-HT1A and D4 Receptors

Caption: Interaction of WAY-100635 with 5-HT1A and Dopamine D4 receptors.

General Workflow for Radioligand Binding Assay

References

- 1. This compound salt | C29H38N4O6 | CID 11957721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WAY-100635 powder 634908-75-1 [sigmaaldrich.com]

- 3. This compound, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WAY-100635 - Wikipedia [en.wikipedia.org]

WAY-100635 Maleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635 is a piperazine derivative that has been extensively utilized as a research tool in neuroscience and pharmacology. Initially characterized as a potent and selective "silent" antagonist for the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more complex pharmacological profile.[1][2][3] Notably, WAY-100635 also functions as a potent full agonist at the dopamine D4 receptor.[4][5] This dual activity necessitates careful consideration in the design and interpretation of studies employing this compound. This guide provides an in-depth overview of the chemical properties, pharmacological data, experimental protocols, and signaling pathways associated with WAY-100635 maleate.

Chemical and Physical Properties

There is some discrepancy in the literature and commercial listings regarding the CAS number for this compound. Both 1092679-51-0 and 634908-75-1 are frequently cited for the maleate salt. Researchers should verify the specific CAS number with their supplier. The properties of the maleate salt are summarized below.

| Property | Value | Citations |

| Chemical Name | N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate | [3] |

| Synonyms | WAY 100635 maleate | [][7] |

| CAS Number | 1092679-51-0 or 634908-75-1 | [3][][7][8] |

| Molecular Formula | C₂₅H₃₄N₄O₂ · C₄H₄O₄ | [3][8] |

| Molecular Weight | 538.64 g/mol | [3][8] |

| Appearance | White to off-white solid/powder | [] |

| Solubility | Soluble in water (up to 25 mM or 50 mM) and DMSO. | [7] |

Pharmacological Data

WAY-100635 exhibits high affinity for the 5-HT1A receptor, where it acts as a silent antagonist, and for the dopamine D4 receptor, where it acts as a full agonist. Its selectivity for the 5-HT1A receptor is over 100-fold compared to other 5-HT receptor subtypes and other major neurotransmitter receptors.[2]

Table 1: Receptor Binding Affinities of WAY-100635

| Receptor | Species | Assay Type | Ligand | Affinity Value | Citations |

| 5-HT1A | Rat | Displacement | [³H]8-OH-DPAT | pIC₅₀: 8.87 | [2][7] |

| Rat | Displacement | [³H]8-OH-DPAT | IC₅₀: 1.35 nM | [1] | |

| Rat | Displacement | Kᵢ: 0.84 nM | [7] | ||

| Rat | Saturation | [³H]WAY-100635 | Kᴅ: 0.37 nM | [9] | |

| Human | Saturation | [³H]WAY-100635 | Kᴅ: 1.1 nM | [10] | |

| Dopamine D₂ₗ | Binding | Kᵢ: 940 nM | [4][5] | ||

| Dopamine D₃ | Binding | Kᵢ: 370 nM | [4][5] | ||

| Dopamine D₄.₂ | Binding | Kᵢ: 16 nM | [4][5] | ||

| Saturation | [³H]WAY-100635 | Kᴅ: 2.4 nM | [4][5] | ||

| Dopamine D₄.₄ | Binding | Kᵢ: 3.3 nM | [5] | ||

| α₁-Adrenergic | pIC₅₀: 6.6 | ||||

| 5-HT₂ₐ | Binding | Kᵢ: 6260 nM | [8] | ||

| 5-HT₂ₑ | Binding | Kᵢ: 24 nM | [8] |

Table 2: Functional Activity of WAY-100635

| Receptor | Activity | Assay | Cell Line | Potency (EC₅₀) | Citations |

| 5-HT1A | Silent Antagonist | Dorsal Raphe Firing | Anesthetized Rat | - | [2] |

| Antagonist | [³⁵S]GTPγS Binding | pA₂: 9.71 | [2][7] | ||

| Dopamine D₄.₄ | Full Agonist | cAMP accumulation | HEK-D₄.₄ cells | 9.7 nM | [4][5] |

Signaling Pathways

WAY-100635 interacts with two distinct G-protein coupled receptor (GPCR) signaling pathways. As an antagonist at the 5-HT1A receptor, it blocks the endogenous signaling of serotonin. Conversely, as an agonist at the dopamine D4 receptor, it mimics the action of dopamine. Both receptors are coupled to the Gᵢ/ₒ alpha subunit, which inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

WAY-100635 is a versatile tool used in a variety of experimental paradigms. Below are methodologies for key experiments cited in the literature.

In Vitro Radioligand Binding Assay ([³H]WAY-100635)

This protocol is used to determine the affinity (Kᴅ) and density (Bₘₐₓ) of 5-HT1A receptors in tissue homogenates.

-

Tissue Preparation: Rat hippocampal membranes are prepared and suspended in a buffer solution. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Saturation Binding:

-

Aliquots of membrane homogenate (e.g., 50-120 µg protein) are incubated with increasing concentrations of [³H]WAY-100635 in a final volume of 250 µL.[11]

-

Incubation is typically carried out at 30°C for 60 minutes.[11]

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

-

-

Assay Termination: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[11] Filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using non-linear regression (e.g., Scatchard analysis) to derive Kᴅ and Bₘₐₓ values.[9]

In Vivo Electrophysiology: Dorsal Raphe Nucleus Firing

This protocol assesses the antagonist properties of WAY-100635 at the somatodendritic 5-HT1A autoreceptors on serotonergic neurons.

-

Animal Preparation: Male rats are anesthetized (e.g., with chloral hydrate). A recording microelectrode is stereotaxically lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of identified serotonergic neurons.

-

Drug Administration:

-

Data Acquisition and Analysis: The firing rate of individual neurons is recorded before and after drug administration. The ability of WAY-100635 to block the 8-OH-DPAT-induced suppression of firing is quantified. WAY-100635 itself should not alter the basal firing rate, confirming its silent antagonist profile at these receptors.[2]

Behavioral Studies: Antagonism of 8-OH-DPAT-Induced Behaviors

This set of protocols evaluates the in vivo potency and efficacy of WAY-100635 in blocking behavioral responses mediated by 5-HT1A receptor activation.

-

Animals: Studies are typically conducted in rats or mice.

-

Drug Administration: WAY-100635 is administered (commonly subcutaneously) at various doses (e.g., 0.003 - 0.1 mg/kg) prior to the administration of 8-OH-DPAT.[2]

-

Behavioral Models:

-

8-OH-DPAT-Induced Hypothermia: Core body temperature is measured at regular intervals after drug administration. 8-OH-DPAT induces a drop in body temperature, which is antagonized by WAY-100635. The ID₅₀ (the dose required to inhibit 50% of the maximum effect) is calculated.[2]

-

"5-HT Syndrome": Animals are observed for characteristic behaviors induced by 8-OH-DPAT, such as flat body posture, forepaw treading, and head weaving. The ability of WAY-100635 to block the expression of these behaviors is scored.[1]

-

Radial Arm Maze: This task assesses spatial working memory. 8-OH-DPAT impairs performance, and the reversal of this impairment by WAY-100635 is measured.[13]

-

-

Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, dose-response curves) to determine the minimum effective dose and ID₅₀ of WAY-100635.[2]

Positron Emission Tomography (PET) Imaging

Radiolabeled WAY-100635 (e.g., [¹¹C]WAY-100635) is used to visualize and quantify 5-HT1A receptors in the living human brain.

-

Radioligand Synthesis: [¹¹C]WAY-100635 is synthesized with high specific activity.

-

Subject Protocol:

-

A transmission scan is performed for attenuation correction, followed by intravenous injection of the radioligand.

-

Dynamic 3D PET scans are acquired over a period of 60-90 minutes.[14]

-

Arterial blood sampling may be performed to measure the concentration of the radioligand in plasma for full kinetic modeling.

-

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on co-registered MRI scans for anatomical reference.

-

Time-activity curves are generated for each ROI.

-

The binding potential (BP), an index of receptor density and affinity, is calculated using kinetic modeling or reference tissue models (using the cerebellum as a reference region, which has a very low density of 5-HT1A receptors).[14][15] High binding is typically observed in the cerebral cortex, hippocampus, and raphe nuclei.[14]

-

Conclusion

This compound is a critical pharmacological tool with a well-defined dual-action profile as a 5-HT1A silent antagonist and a D4 full agonist. This complex pharmacology underscores the importance of using appropriate doses and control experiments to dissect the specific receptor contributions to observed effects. The data and protocols summarized in this guide are intended to provide researchers with a thorough understanding of WAY-100635, facilitating its effective use in advancing the fields of neuroscience and drug discovery.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WAY-100635 powder 634908-75-1 [sigmaaldrich.com]

- 4. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. This compound salt | CAS:634908-75-1 | 5-hydroxytryptamine1A antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Localization of 5-HT1A receptors in the living human brain using [carbonyl-11C]WAY-100635: PET with anatomic standardization technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. direct.mit.edu [direct.mit.edu]

The Pharmacological Profile of WAY-100635 Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, a phenylpiperazine derivative, is a crucial pharmacological tool in neuroscience research. Initially characterized as a potent and selective "silent" antagonist for the serotonin 1A (5-HT1A) receptor, subsequent studies have revealed a more complex pharmacological profile, most notably its potent full agonist activity at the dopamine D4 receptor. This dual activity necessitates a careful and thorough understanding of its properties for the accurate interpretation of experimental results. This technical guide provides a comprehensive overview of the pharmacological profile of WAY-100635 maleate, including its receptor binding and functional activity, detailed experimental protocols for its characterization, and visualizations of its key signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of WAY-100635 with its primary and secondary targets.

Table 1: Receptor Binding Affinity of WAY-100635

| Receptor | Species | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Kd (nM) | pIC50 | Reference(s) |

| 5-HT1A | Rat | [3H]8-OH-DPAT | Hippocampal Membranes | 0.39 | 0.91 | - | 8.87 | [1] |

| 5-HT1A | Rat | [3H]8-OH-DPAT | Hippocampal Membranes | - | 1.35 | - | - | [2] |

| 5-HT1A | Rat | - | Rat 5-HT1A Receptors | 0.84 | 2.2 | - | - | [3][4] |

| 5-HT1A | Rat | [3H]WAY-100635 | Hippocampal Membranes | - | - | 0.37 | - | [5] |

| 5-HT1A | Rat | [3H]WAY-100635 | Hippocampal Membranes | - | - | 0.087 | - | [6] |

| 5-HT1A | Human | [3H]WAY-100635 | Post-mortem Hippocampus | - | - | 1.1 | - | [7] |

| Dopamine D4.2 | - | [3H]WAY-100635 | HEK 293 Cells | - | 16 | 2.4 | - | [1] |

| Dopamine D4.4 | - | - | HEK 293 Cells | 3.3 | - | - | - | [1] |

| Dopamine D2L | - | - | HEK 293 Cells | - | 940 | - | - | [1] |

| Dopamine D3 | - | - | HEK 293 Cells | - | 370 | - | - | [1] |

| α1-Adrenergic | - | - | - | - | - | - | 6.6 | [1] |

Table 2: Functional Activity of WAY-100635

| Receptor | Activity | Assay | Preparation | pA2 | EC50 (nM) | Reference(s) |

| 5-HT1A | Silent Antagonist | Isolated Guinea-pig Ileum | - | 9.71 | - | [8] |

| Dopamine D4.4 | Full Agonist | cAMP Assay | HEK-D4.4 Cells | - | 9.7 | [1] |

Signaling Pathways

WAY-100635 exerts its effects by modulating distinct intracellular signaling cascades through its interaction with 5-HT1A and D4 receptors.

5-HT1A Receptor Signaling Pathway

As a silent antagonist, WAY-100635 blocks the constitutive activity and agonist-induced signaling of the 5-HT1A receptor. This receptor is coupled to inhibitory G-proteins (Gαi/o).

Dopamine D4 Receptor Signaling Pathway

WAY-100635 acts as a full agonist at the dopamine D4 receptor, which is also coupled to inhibitory G-proteins (Gαi/o).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of WAY-100635.

Radioligand Binding Assay ([3H]WAY-100635)

This protocol describes a filtration binding assay to determine the affinity of compounds for the 5-HT1A receptor using [3H]WAY-100635.

Detailed Methodology:

-

Membrane Preparation:

-

Dissect and homogenize brain tissue (e.g., rat hippocampus) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and centrifuge again.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with various concentrations of [3H]WAY-100635 (for saturation binding) or a fixed concentration of [3H]WAY-100635 and varying concentrations of the competing ligand (for competition binding).

-

Define non-specific binding in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax.

-

Analyze competition binding data using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Functional cAMP Assay

This protocol describes a method to assess the functional activity of WAY-100635 at Gi/o-coupled receptors by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture CHO or HEK293 cells in appropriate media.

-

If the receptor is not endogenously expressed, transiently or stably transfect the cells with a plasmid encoding the receptor.

-

-

cAMP Accumulation Assay:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

To test for antagonist activity, pre-incubate the cells with varying concentrations of WAY-100635 for 15-20 minutes.

-

Stimulate the cells with a fixed concentration of an agonist (for antagonist testing) or forskolin (an adenylyl cyclase activator, typically 1-10 µM) for 15-30 minutes at 37°C.

-

To test for agonist activity, incubate the cells with varying concentrations of WAY-100635 in the absence of another agonist.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., HTRF).

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log concentration of WAY-100635 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For antagonist activity, perform a Schild analysis of the dose-response curves of the agonist in the presence of different concentrations of WAY-100635 to determine the pA2 value.

-

In Vivo Electrophysiology: Dorsal Raphe Nucleus Recording

This protocol outlines the procedure for recording the firing activity of serotonergic neurons in the dorsal raphe nucleus (DRN) of an anesthetized rat to assess the in vivo effects of WAY-100635.

Detailed Methodology:

-

Animal Preparation:

-

Anesthetize a male Sprague-Dawley rat with a suitable anesthetic (e.g., chloral hydrate or urethane).

-

Place the animal in a stereotaxic frame and maintain body temperature at 37°C.

-

Perform a craniotomy to expose the brain surface above the DRN.

-

-

Electrode Placement and Recording:

-

Lower a single-barreled glass microelectrode filled with 2 M NaCl and pontamine sky blue (for histological verification of the recording site) into the DRN.

-

Identify serotonergic neurons based on their characteristic slow (0.5-2.5 Hz) and regular firing pattern and long-duration, positive action potentials.

-

Record the extracellular single-unit activity.

-

-

Drug Administration:

-

Once a stable baseline firing rate is established, administer WAY-100635 intravenously or subcutaneously.

-

To test for antagonist activity, first administer a 5-HT1A agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing, and then administer WAY-100635 to observe the reversal of this inhibition.

-

-

Data Analysis:

-

Analyze the firing rate of the neuron before and after drug administration.

-

Construct firing rate histograms to visualize the time course of the drug's effect.

-

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular neurotransmitter levels in a specific brain region (e.g., the prefrontal cortex) of a freely moving rat following the administration of WAY-100635.

Detailed Methodology:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically, targeting the brain region of interest.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

-

Drug Administration and Sample Collection:

-

After collecting stable baseline samples, administer WAY-100635 (e.g., subcutaneously).

-

Continue to collect dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.

-

-

Neurotransmitter Analysis:

-

Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time.

-

Use appropriate statistical methods to determine the significance of any changes.

-

Conclusion

This compound is a valuable research tool with a well-defined but complex pharmacological profile. Its high affinity and silent antagonist activity at the 5-HT1A receptor, coupled with its potent full agonist activity at the dopamine D4 receptor, make it essential for researchers to consider both targets when designing experiments and interpreting data. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate the effective and accurate use of WAY-100635 in advancing our understanding of serotonergic and dopaminergic systems in the central nervous system. Careful consideration of its dual pharmacology will undoubtedly lead to more precise and impactful scientific discoveries.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. giffordbioscience.com [giffordbioscience.com]

WAY-100635: A Comprehensive Technical Guide to its In Vitro and In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key target in the central nervous system implicated in the pathophysiology of mood and anxiety disorders.[1][2] Initially developed as a "silent" antagonist, meaning it possesses no intrinsic agonist activity, WAY-100635 has become an invaluable tool in neuroscience research.[1][2] Its high affinity and selectivity for the 5-HT1A receptor have led to its widespread use in both in vitro and in vivo studies to elucidate the receptor's role in various physiological and pathological processes.[1][2] Furthermore, its radiolabeled forms, [3H]WAY-100635 and [11C]WAY-100635, are extensively used in receptor binding assays and Positron Emission Tomography (PET) imaging, respectively.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro and in vivo studies of WAY-100635, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Subsequent research has also revealed that WAY-100635 acts as a potent full agonist at the dopamine D4 receptor, a finding that necessitates careful interpretation of studies relying on its selectivity for the 5-HT1A receptor.[7][8]

Core Pharmacology and Data Presentation

WAY-100635 is a phenylpiperazine derivative that exhibits high affinity for the 5-HT1A receptor.[2] Its antagonist properties have been thoroughly characterized in a variety of experimental paradigms.

In Vitro Binding Affinity and Selectivity

The affinity of WAY-100635 for the 5-HT1A receptor has been determined through radioligand binding assays, typically by measuring its ability to displace a radiolabeled agonist, such as [3H]8-OH-DPAT.[1][2]

| Parameter | Value | Species/Tissue | Reference |

| pIC50 | 8.87 | Rat Hippocampal Membranes | [2] |

| IC50 | 1.35 nM | Rat Hippocampus | [1] |

| IC50 | 0.91 nM | - | [9] |

| IC50 | 2.2 nM | Rat 5-HT1A Receptors | [10] |

| Ki | 0.39 nM | - | [9] |

| Ki | 0.84 nM | Rat 5-HT1A Receptors | [10] |

| Kd | 0.37 ± 0.051 nM | Rat Hippocampal Membranes | [11] |

| Kd | 87 ± 4 pM | Rat Hippocampal Membranes | [12] |

| Kd | 0.10 nM | Rat Brain Membranes | [13] |

| Bmax | 312 ± 12 fmol/mg protein | Rat Hippocampal Membranes | [11] |

| Bmax | 15.1 ± 0.2 fmol/mg protein | Rat Hippocampal Membranes | [12] |

WAY-100635 demonstrates over 100-fold selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes and other major central nervous system receptors.[1][2] However, it also displays significant affinity and agonist activity at dopamine D4 receptors.

| Receptor | Binding Affinity (nM) | Functional Activity | Reference |

| Dopamine D2L | 940 | Weak Antagonist | [8][9] |

| Dopamine D3 | 370 | - | [8][9] |

| Dopamine D4.2 | 16 | Potent Agonist | [8][9] |

| Dopamine D4.4 | 3.3 | Full Agonist (EC50 = 9.7 nM) | [8][9] |

| α1-adrenergic | pIC50 = 6.6 | - | [9] |

In Vitro Functional Activity

Functional assays have confirmed that WAY-100635 is a silent antagonist at the 5-HT1A receptor, meaning it does not elicit an agonist response on its own but effectively blocks the actions of 5-HT1A agonists.[1][2]

| Parameter | Value | Assay | Species/Tissue | Reference |

| pA2 | 9.71 | 5-CT antagonism | Isolated Guinea-Pig Ileum | [2] |

In Vivo Activity

In vivo studies have demonstrated the ability of WAY-100635 to antagonize the behavioral and physiological effects of 5-HT1A receptor agonists.

| Effect | ID50 | Agonist | Species | Reference |

| Antagonism of behavioral syndrome | 0.01 mg/kg s.c. | 8-OH-DPAT | Rat and Guinea-pig | [2] |

| Antagonism of hypothermia | 0.01 mg/kg s.c. | 8-OH-DPAT | Mouse and Rat | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the 5-HT1A receptor and a general workflow for the in vitro and in vivo investigation of WAY-100635.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: Experimental Workflow for WAY-100635.

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay with [3H]WAY-100635

This protocol describes a typical saturation binding experiment to determine the affinity (Kd) and density (Bmax) of 5-HT1A receptors using [3H]WAY-100635.

1. Membrane Preparation:

-

Dissect the brain region of interest (e.g., hippocampus) from rats on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous serotonin.

-

Centrifuge again and resuspend the final pellet in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Membrane suspension (typically 50-100 µg protein).

-

A range of concentrations of [3H]WAY-100635 (e.g., 0.01-10 nM).

-

For non-specific binding, add a high concentration of unlabeled WAY-100635 or 5-HT (e.g., 10 µM).

-

Bring the final volume to 250 µL with assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

-

Incubate at room temperature (22°C) for 2.5 hours.[10]

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

4. Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation binding data using non-linear regression to determine Kd and Bmax values.

In Vitro Functional Assay: [35S]GTPγS Binding

This assay measures the activation of G-proteins coupled to the 5-HT1A receptor and can be used to characterize the antagonist properties of WAY-100635.

1. Membrane Preparation:

-

Prepare membranes from a brain region rich in 5-HT1A receptors or from cells expressing the receptor, as described in section 3.1.1.

2. GTPγS Binding Assay:

-

In a final volume of 1 mL, combine:

-

Membrane preparation (5-20 µg protein).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 20 µM GDP, pH 7.4).[14]

-

[35S]GTPγS (e.g., 0.05 nM).

-

A 5-HT1A agonist (e.g., 8-OH-DPAT) at a fixed concentration to stimulate binding.

-

Varying concentrations of WAY-100635 to determine its inhibitory effect.

-

-

Incubate at 30°C for 60 minutes.

3. Separation and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Determine the ability of WAY-100635 to inhibit agonist-stimulated [35S]GTPγS binding and calculate its IC50 value.

In Vivo Behavioral Model: Elevated Plus Maze

The elevated plus maze (EPM) is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

1. Apparatus:

-

A plus-shaped maze elevated above the floor (e.g., 50-80 cm).[3][15]

-

Two opposite arms are open, and two are enclosed by walls.[3]

-

The maze is typically placed in a dimly lit room.[3]

2. Procedure:

-

Habituate the animals to the testing room for at least 30-45 minutes before the test.[2][15]

-

Administer WAY-100635 or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test.

-

Place the animal in the center of the maze, facing an open arm.[1]

-

Allow the animal to explore the maze for a fixed period, typically 5 minutes.[3]

-

Record the session using a video camera for later analysis.

3. Data Analysis:

-

Score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare the results between the WAY-100635-treated group and the vehicle-treated group.

In Vivo PET Imaging with [11C]WAY-100635

PET imaging with [11C]WAY-100635 allows for the non-invasive quantification and visualization of 5-HT1A receptors in the living brain.

1. Subject Preparation (Human):

-

Subjects are typically screened for any contraindications to PET scanning.

-

An intravenous line is inserted for radiotracer injection.

-

The subject's head is positioned in the PET scanner and immobilized to minimize movement.

2. Radiotracer Administration and PET Scan:

-

A bolus of [carbonyl-11C]WAY-100635 is injected intravenously.[7]

-

Dynamic PET data are acquired for a period of 60-90 minutes.[7]

-

Arterial blood sampling may be performed to measure the concentration of the radiotracer in the plasma over time.

3. Image Reconstruction and Analysis:

-

The PET data are corrected for attenuation, scatter, and radioactive decay, and reconstructed into a series of images over time.

-

Regions of interest (ROIs) are drawn on the images, often with the aid of a co-registered MRI scan, to delinate brain structures such as the hippocampus, raphe nuclei, and cerebral cortex.[7]

-

Tracer kinetic modeling is applied to the time-activity curves from the ROIs and the plasma input function to estimate the binding potential (BP), which is a measure of receptor density and affinity.[16] A reference tissue model, often using the cerebellum as the reference region, can also be used to estimate BP without the need for arterial blood sampling.[16]

4. Animal PET Imaging:

-

The general principles are similar to human PET imaging.

-

Animals (e.g., rats, monkeys) are anesthetized during the scan.[9]

-

The radiotracer is typically injected via a tail vein catheter.[9]

-

Higher resolution small-animal PET scanners are used.

Conclusion

WAY-100635 remains a cornerstone in the pharmacological toolbox for studying the 5-HT1A receptor. Its well-characterized properties as a potent and selective silent antagonist have enabled significant advances in our understanding of the serotonergic system's role in health and disease. The development of its radiolabeled counterparts has further expanded its utility, allowing for precise quantification of 5-HT1A receptors in vitro and in vivo. However, the discovery of its agonist activity at the dopamine D4 receptor highlights the importance of considering potential off-target effects when interpreting experimental results. The detailed methodologies provided in this guide are intended to facilitate the design and execution of robust and reproducible studies involving this important research compound.

References

- 1. albany.edu [albany.edu]

- 2. Elevated plus maze protocol [protocols.io]

- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Localization of 5-HT1A receptors in the living human brain using [carbonyl-11C]WAY-100635: PET with anatomic standardization technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential modulation by GTPγS of agonist and inverse agonist binding to h5-HT1A receptors revealed by [3H]-WAY100,635 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PET-characterization of [carbonyl-11C]WAY-100635 binding to 5-HT1A receptors in the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative autoradiographic characterisation of the binding of [3H]WAY-100635, a selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detailed pharmacological characterization of 5-HT1A-receptor-mediated [35S]GTP gamma S binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. Tracer kinetic modeling of the 5-HT1A receptor ligand [carbonyl-11C]WAY-100635 for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635 Maleate: An In-depth Technical Guide to its Selectivity for the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a well-established and widely utilized pharmacological tool in neuroscience research. It is recognized as a potent and highly selective silent antagonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity for the 5-HT1A receptor, coupled with significantly lower affinity for other neurotransmitter receptors, has made it an invaluable ligand for characterizing 5-HT1A receptor function, both in vitro and in vivo.[1][2] This guide provides a comprehensive overview of the selectivity profile of WAY-100635, detailed experimental protocols for its characterization, and visual representations of associated signaling pathways and workflows.

Binding Affinity and Selectivity Profile

The cornerstone of WAY-100635's utility is its remarkable selectivity for the 5-HT1A receptor. This is quantitatively demonstrated by its low nanomolar or sub-nanomolar binding affinity (Ki or IC50) for the 5-HT1A receptor, which is typically over 100-fold higher than for other serotonin receptor subtypes and various other central nervous system targets.[1][2][3]

Table 1: Binding Affinity of WAY-100635 for 5-HT1A and Other Receptors

| Receptor Target | Species | Binding Affinity Value | Metric | Reference |

| 5-HT1A | Rat | 0.84 nM | Ki | [3] |

| 5-HT1A | Rat | 2.2 nM | IC50 | [3] |

| 5-HT1A | Rat | 1.35 nM | IC50 | [2] |

| 5-HT1A | Human | ~0.31 nM (pKi 9.51) | Ki | [4] |

| 5-HT1A | Rat | ~0.13 nM (pIC50 8.87) | IC50 | [1] |

| Dopamine D2L | Human | 940 nM | Ki | [5] |

| Dopamine D3 | Human | 370 nM | Ki | [5] |

| Dopamine D4.2 | Human | 16 nM | Ki | [5] |

| Dopamine D4.4 | Human | ~38 nM (pKi 7.42) | Ki | [4] |

| α1-adrenergic | Rat | ~251 nM (pIC50 6.6) | IC50 | [5] |

Note: pKi and pIC50 values were converted to nM for consistency. The data indicates a clear selectivity for the 5-HT1A receptor over other tested sites.

Functional Activity: A Silent Antagonist with a Notable Exception

Functionally, WAY-100635 is classified as a "silent" antagonist at 5-HT1A receptors.[1][2][3] This means that while it binds to the receptor with high affinity, it does not possess any intrinsic agonist or partial agonist activity.[1][2][6] It potently blocks the effects of 5-HT1A agonists like 8-OH-DPAT and 5-carboxamidotryptamine.[1]

However, a critical aspect of its pharmacological profile is its notable agonist activity at the dopamine D4 receptor.[3][5] While its binding affinity for D4 is lower than for 5-HT1A, its functional potency as a D4 agonist is significant and must be considered when interpreting experimental results.[5] Studies have shown that WAY-100635 has only moderate potency and modest efficacy at human D4.4 receptors compared to its potent antagonism at 5-HT1A receptors.[4]

Table 2: Functional Activity of WAY-100635

| Receptor Target | Species | Activity | Potency Value | Metric | Reference |

| 5-HT1A | Guinea Pig | Antagonist | ~0.19 nM (pA2 9.71) | pA2 | [1] |

| 5-HT1A | Human | Antagonist | ~0.34 nM (pKB 9.47) | pKB | [4] |

| Dopamine D4.4 | Human | Agonist | 9.7 nM | EC50 | [5] |

| Dopamine D4.4 | Human | Agonist | ~234 nM (pEC50 6.63) | EC50 | [4] |

| Dopamine D4.4 | Human | Antagonist | ~81 nM (pKB 7.09) | pKB | [4] |

Note: pA2, pKB, and pEC50 values were converted to nM for consistency. The antagonist potency at 5-HT1A is substantially higher than its agonist or antagonist activity at D4.

Signaling Pathways and Experimental Workflows

Understanding the molecular context of WAY-100635's action requires knowledge of the 5-HT1A receptor's signaling cascade and the experimental methods used to measure its binding and functional effects.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7][8] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] The Gβγ subunits can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and reduced neuronal excitability.[8][9]

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. In a competitive binding assay, a radiolabeled ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) and an unlabeled competitor compound (WAY-100635) compete for binding to the receptor in a membrane preparation.

Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. It can distinguish between agonists, antagonists, and inverse agonists. An antagonist like WAY-100635 will block the stimulation of [35S]GTPγS binding induced by an agonist.

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the Ki of WAY-100635 at 5-HT1A receptors.

-

Membrane Preparation:

-

Homogenize tissue known to be rich in 5-HT1A receptors (e.g., rat hippocampus or cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[10]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[10]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[10] Aliquot and store at -80°C.

-

-

Binding Assay:

-

Set up assay tubes or a 96-well plate containing:

-

A fixed concentration of a 5-HT1A radioligand (e.g., [3H]8-OH-DPAT).

-

Increasing concentrations of the competing ligand (unlabeled WAY-100635).

-

A defined amount of membrane protein (e.g., 50-120 µg).[10]

-

Assay buffer to reach the final volume.

-

-

Define non-specific binding using a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[11]

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[10]

-

-

Filtration and Counting:

-